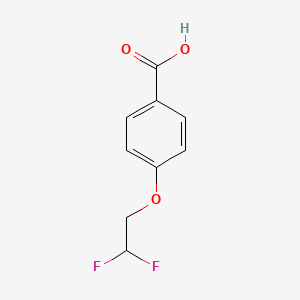

4-(2,2-Difluoroethoxy)benzoic acid

Übersicht

Beschreibung

4-(2,2-Difluoroethoxy)benzoic acid, also known as 4-Difluoroethoxybenzoic acid (DFEBA), is a synthetic chemical compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid, with a molecular weight of 206.15 g/mol, and a melting point of 106-108 °C. Its structure consists of a four-carbon chain, with two double-bonded oxygen atoms, and two fluorine atoms attached to a benzoic acid group. It is soluble in water, methanol, and chloroform.

Wissenschaftliche Forschungsanwendungen

Development of Novel Fluorescence Probes

A study by Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. Although the specific compound 4-(2,2-Difluoroethoxy)benzoic acid was not mentioned, the research underscores the broader chemical framework's potential in developing probes that can differentiate between various ROS, highlighting its application in biological and chemical research (Setsukinai et al., 2003).

Luminescent Properties of Lanthanide Complexes

Sivakumar et al. (2010) explored the synthesis and luminescent properties of lanthanide 4-benzyloxy benzoates, investigating the influence of electron-withdrawing and electron-donating groups on photophysical properties. This study highlights the chemical versatility and potential application of derivatives of benzoic acid, including 4-(2,2-Difluoroethoxy)benzoic acid, in the development of materials with novel luminescent properties (Sivakumar et al., 2010).

Advances in Polymer Science

Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid derivatives in the synthesis of ruthenium-based metathesis catalysts, demonstrating the compound's utility in creating advanced materials through cyclopolymerization. This application is crucial for developing new polymers with specific structural and functional properties (Mayershofer et al., 2006).

Molecular Liquids and Phase Behavior Study

Wei et al. (2013) conducted a temperature-dependent FTIR study on benzoic acid dimers, including derivatives similar to 4-(2,2-Difluoroethoxy)benzoic acid, to understand their hydrogen-bonded structures and mesophase formation. Such studies are pivotal in materials science, particularly in the development of liquid crystalline materials (Wei et al., 2013).

Naturally Occurring Compounds in Foods

Del Olmo, Calzada, and Nuñez (2017) reviewed the presence and use of benzoic acid and its derivatives, including 4-(2,2-Difluoroethoxy)benzoic acid, in foods, emphasizing their role as natural components and additives. This comprehensive review addresses the compounds' widespread use, exposure, and controversy, underlining the importance of understanding their effects and presence in consumer products (del Olmo et al., 2017).

Eigenschaften

IUPAC Name |

4-(2,2-difluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXVLMHHANYKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599139 | |

| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoroethoxy)benzoic acid | |

CAS RN |

921623-04-3 | |

| Record name | 4-(2,2-Difluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

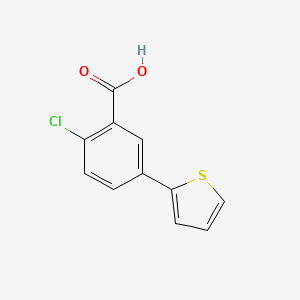

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

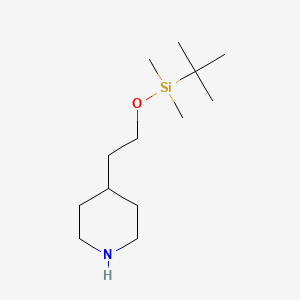

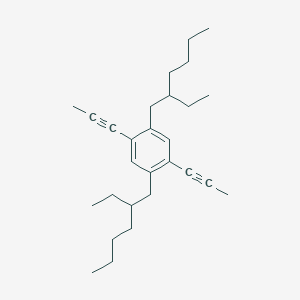

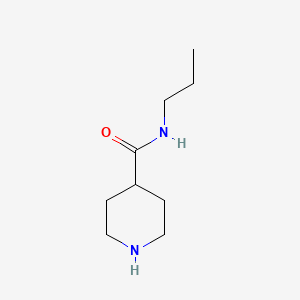

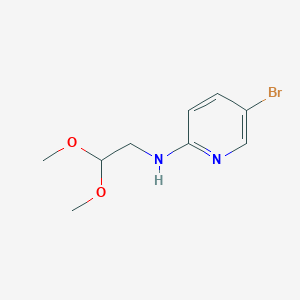

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)